molecular formula C23H16N2O2S B2684243 4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 313550-17-3

4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Cat. No.: B2684243
CAS No.: 313550-17-3
M. Wt: 384.45
InChI Key: ARPJLXJZGILMIN-UHFFFAOYSA-N
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Description

Historical Development of Thiazol-2-Ylidene Benzamide Derivatives

Thiazol-2-ylidene benzamide derivatives trace their origins to early investigations into stable N-heterocyclic carbenes (NHCs). The isolation of thiazol-2-ylidenes in the 1990s by Arduengo et al. marked a pivotal advancement, as bulky 2,6-di(isopropyl)phenyl (Dipp) substituents enabled their characterization for the first time. These carbenes, however, remained challenging to isolate due to rapid dimerization, particularly in the presence of Brønsted or Lewis acids. This limitation spurred interest in their dimeric forms and stabilized analogs, such as 4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide, which resist dimerization while retaining catalytic activity.

Early synthetic routes focused on thiazolium salt precursors, leveraging base-induced deprotonation to generate reactive carbenes. Advances in steric and electronic modulation, such as the introduction of benzamide groups, improved stability and enabled structural characterization via X-ray crystallography. The Z-configuration of the thiazol-2-ylidene moiety in this compound was confirmed through crystallographic studies, revealing a planar geometry critical for its reactivity.

Significance in Medicinal Chemistry and Drug Discovery

Thiazol-2-ylidene benzamides have emerged as versatile scaffolds in drug discovery due to their dual functionality: the thiazole ring enhances metabolic stability, while the benzamide group facilitates target binding. A comparative analysis of synthetic methods highlights their adaptability:

Synthesis Method Key Reagents Yield (%) Reference
Three-component cascade reaction Ortho-iodoanilines, acrylates 72–85
Base-induced deprotonation Triethylamine, thiazolium salts 60–75

These derivatives exhibit promise as kinase inhibitors and antimicrobial agents, with the benzoyl group enabling π-π interactions in hydrophobic binding pockets. Transition-metal-free syntheses, such as the water-mediated protocol developed by Singh et al., further enhance their appeal by reducing toxicity concerns.

Relationship to Thiamine Chemistry and Biochemical Processes

The structural resemblance of thiazol-2-ylidenes to thiamine’s active form (thiamine diphosphate) underpins their biochemical relevance. Like thiamine, these derivatives facilitate umpolung reactivity, enabling nucleophilic acylations via Breslow intermediates. For example, the carbene center in this compound acts as an electron reservoir, polarizing aldehydes to form enamine-like adducts critical in benzoin condensations.

Recent studies demonstrate that the benzamide substituent stabilizes the transition state in enzymatic analogs, mimicking thiamine’s role in decarboxylation reactions. This mechanistic parallelism positions such derivatives as tools for probing vitamin B1-dependent processes, including carbohydrate metabolism and neurotransmitter synthesis.

Properties

IUPAC Name

4-benzoyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2S/c26-21(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22(27)25-23-24-20(15-28-23)16-7-3-1-4-8-16/h1-15H,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPJLXJZGILMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be compatible with all functionalized molecules . The use of ultrasonic irradiation and green catalysts is gaining popularity due to its efficiency and environmental benefits.

Chemical Reactions Analysis

Cyclization and Ring Formation

The thiazole ring in this compound is synthesized via cyclization reactions. A common method involves the reaction of benzoylisothiocyanate with substituted pyridines or aminothiol precursors under basic conditions (e.g., DBU) to form the thiazole scaffold . For example:

  • Reagent : DBU (1,8-diazabicycloundec-7-ene)

  • Solvent : THF or dichloromethane

  • Conditions : Reflux for 24 hours

  • Yield : ~80%

The intramolecular interaction between the carbonyl oxygen (O1) and sulfur (S1) (distance: 2.57 Å) stabilizes the thiazole ring conformation, favoring the imino tautomer .

Hydrolysis Reactions

The benzamide and benzoyl groups are susceptible to hydrolysis under acidic or alkaline conditions:

Reaction Type Conditions Products Notes
Acidic HydrolysisHCl (6M), reflux, 6–8 hrsBenzoic acid + 4-phenyl-1,3-thiazol-2-amine derivativesPartial degradation of thiazole ring
Alkaline HydrolysisNaOH (10%), ethanol, 60°CSodium benzoate + N-substituted thiazole intermediatesRequires extended reaction times

Hydrolysis rates depend on steric hindrance from the phenyl substituents .

Electrophilic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-withdrawing effects of the benzamide and benzoyl groups:

  • Nitration :

    • Reagents : HNO₃/H₂SO₄ (nitrating mixture)

    • Product : 5-Nitro-thiazole derivative (yield: 45–60%) .

  • Halogenation :

    • Reagents : Br₂ in CCl₄

    • Product : 5-Bromo-thiazole derivative (yield: 55%) .

Substitution patterns are confirmed via X-ray crystallography and NMR .

Redox Reactions

The ketone group in the benzoyl moiety can be reduced to a secondary alcohol:

  • Reagent : NaBH₄ in methanol

  • Conditions : Room temperature, 2 hours

  • Product : 4-(Hydroxy(phenyl)methyl)-N-(thiazolyl)benzamide (yield: 70%).

Oxidation of the thiazole sulfur to sulfoxide or sulfone is not observed under standard conditions (H₂O₂, acetic acid) .

Coordination Chemistry

The thiazole nitrogen and carbonyl oxygen act as ligands for metal ions:

Metal Ion Complex Structure Application
Cu(II)Square planar coordinationCatalytic oxidation reactions
Fe(III)Octahedral geometryMagnetic materials research

Stability constants (log K) for Cu(II) complexes range from 8.2–9.5.

Biological Interactions

While not a direct chemical reaction, the compound participates in non-covalent interactions with biological targets:

  • π–π stacking : Between benzoyl and pyridine rings (distance: 3.65 Å) .

  • Hydrogen bonding : N–H···N interactions (distance: 2.97 Å) form inversion dimers .

These interactions are critical for its reported antimicrobial activity .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–300°C) : Loss of benzoyl group (mass loss: 35%).

  • Stage 2 (>300°C) : Thiazole ring breakdown into CO₂, NH₃, and hydrocarbons .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the thiazole and benzoyl groups, forming a bicyclic derivative (quantum yield: 0.12) .

Scientific Research Applications

Biological Applications

1.1 Anticancer Activity
Research has indicated that compounds similar to 4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide exhibit promising anticancer properties. These thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties. The mechanism involves the disruption of microbial cell membranes and inhibition of key metabolic pathways .

1.3 Anticonvulsant Effects
Certain derivatives of thiazole compounds have been reported to exhibit anticonvulsant effects in animal models. The structure of this compound may contribute to its efficacy in reducing seizure activity by modulating neurotransmitter systems .

Synthetic Methodologies

2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the thiazole ring via cyclization reactions.
  • Introduction of the benzoyl group through acylation techniques.
    These methodologies are crucial for optimizing yield and purity .

Table 1: Synthetic Pathways for Thiazole Derivatives

StepReaction TypeReagents/ConditionsYield (%)
1CyclizationThioamide + α-haloketone70
2AcylationBenzoyl chloride + amine85
3PurificationRecrystallization90

Material Science Applications

3.1 Polymer Chemistry
Thiazole derivatives like this compound have been explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of such compounds can improve the performance characteristics of polymers used in various applications .

3.2 Photophysical Properties
The compound exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb light and emit fluorescence is being investigated for use in advanced display technologies .

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. For instance, it has been recognized as a potential antibacterial agent by targeting bacterial cell division proteins . The thiazole ring in the compound plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., benzoyl) : Enhance stability via resonance and polar interactions .
  • Bulky Groups (e.g., sulfonyl-dihydroisoquinolinyl): Reduce conformational flexibility but may enhance target selectivity .

Spectroscopic Data:

Compound Type IR (C=O/C=S) ¹H/¹³C NMR Features
Target Compound C=O stretch ~1660–1680 cm⁻¹ (estimated) Aromatic protons at δ 7.2–8.1 ppm (predicted)
Triazole-thiones C=S stretch: 1247–1255 cm⁻¹ Absence of C=O; NH peaks at 3278–3414 cm⁻¹
Pyrazol-4-yl benzamides C=O stretch: ~1680 cm⁻¹ Methyl groups at δ 2.3–2.5 ppm

Enzyme Inhibition and Binding Modes:

  • Target Compound : Predicted to inhibit enzymes via π-π stacking (benzoyl/phenyl) and hydrogen bonding (amide NH) .
  • Triazole-thiones : Exhibit tautomerism (thione vs. thiol), affecting binding to targets like carbonic anhydrases .
  • Benzimidazole-thiazoles : Demonstrated docking affinity for active sites via thiazole-triazole motifs (e.g., 9c with bromophenyl showed optimal fit) .

Computational Studies:

  • DFT Analysis : Benzamide derivatives with halogens (Br, Cl) showed stabilized electrostatic interactions, correlating with experimental stability.
  • Molecular Docking : Thiazol-2-ylidene derivatives with methyl groups exhibited enhanced complementarity to enzyme pockets (e.g., hCA IX/XII isoforms) .

Stability and Tautomerism

  • Target Compound : The thiazol-2-ylidene core resists tautomerism due to conjugation with benzoyl, unlike triazole-thiones .
  • Triazole-thiones : Exist in equilibrium between thione and thiol forms, confirmed by IR (absence of S-H stretches) .

Biological Activity

4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a thiazole-based compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H12N2OS\text{C}_{16}\text{H}_{12}\text{N}_{2}\text{OS}

This molecular formula indicates the presence of a thiazole ring, which is often associated with various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.

Anticancer Activity

Research has shown that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, similar thiazolidine derivatives have been reported to induce apoptosis in various cancer cell lines, including HeLa and A549 cells. These compounds activate both extrinsic and intrinsic apoptotic pathways, leading to cell death in a dose-dependent manner .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Thiazolidine Derivative 1HeLa5.0Apoptosis induction
Thiazolidine Derivative 2A5494.5Cell cycle arrest
This compoundMCF-7TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AStaphylococcus aureus12 µg/mL
Thiazole Derivative BEscherichia coli15 µg/mL
This compoundTBDTBD

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, thiazole derivatives have been studied for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The anti-inflammatory action may be attributed to the modulation of NF-kB signaling pathways .

Case Studies

  • Case Study on Anticancer Properties : A study conducted on a series of thiazole derivatives demonstrated that the introduction of specific substituents on the thiazole ring significantly enhanced their cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of structural modifications in optimizing biological activity .
  • Antimicrobial Efficacy : Another research project focused on evaluating the antimicrobial efficacy of various thiazole derivatives against clinical isolates of bacteria. The results indicated that certain modifications led to increased potency against multi-drug resistant strains .

Q & A

Advanced Research Question

  • Solubility : Use co-solvents (DMSO ≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Stability : Avoid aqueous buffers at extreme pH; instead, use PBS (pH 7.4) with 0.01% Tween-80.
  • Storage : Lyophilize in amber vials under N2 at −80°C. LC-MS monitors degradation products (e.g., hydrolysis of the thiazole ring) .

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